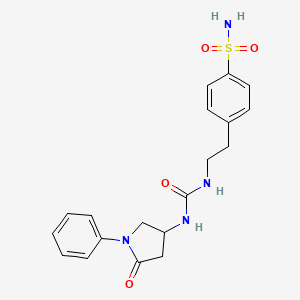

4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c20-28(26,27)17-8-6-14(7-9-17)10-11-21-19(25)22-15-12-18(24)23(13-15)16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H2,20,26,27)(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYFHVVLXUSMBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the benzenesulfonamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

*Calculated based on molecular formula.

Key Observations :

- Electron-Withdrawing Groups: SG1 () incorporates a nitro group, which may enhance electrophilicity but reduce stability compared to the target compound’s phenylpyrrolidinone .

- Fluorine Substitution : Compounds in and use fluorine to modulate bioavailability and binding affinity, whereas the target lacks halogens .

- Heterocyclic Variations: Analogs like 10d () and NSC110782 () replace the pyrrolidinone with thiazole or pyridopyrazine, altering steric and electronic profiles .

Analysis :

Physicochemical Properties

- Lipophilicity : The ethoxyphenyl group in increases molecular weight (446.5 vs. 445.5) and likely lipophilicity compared to the target .

- Solubility: Morpholino groups in ’s triazine derivative improve water solubility, whereas the target’s pyrrolidinone may offer a balance between polarity and membrane permeability .

Biological Activity

4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide, also known by its CAS number 894005-65-3, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure includes a pyrrolidine ring, which is often associated with various biological activities, including anticancer properties.

The molecular formula for this compound is , with a molecular weight of 402.5 g/mol. The presence of the sulfonamide group and the ureido moiety suggests potential interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₄O₄S |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 894005-65-3 |

Anticancer Properties

Research indicates that compounds similar to 4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide exhibit significant anticancer activity. For instance, studies have shown that related sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as the inhibition of the insulin-like growth factor 1 receptor (IGF1R), which is crucial for cancer cell survival and growth .

The proposed mechanism of action involves the compound's ability to disrupt specific signaling pathways associated with tumor growth. By inhibiting key receptors and enzymes involved in cellular proliferation, these compounds may induce apoptosis in cancer cells. Furthermore, their structural characteristics allow them to interact effectively with target proteins.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Ureido Derivatives : A study demonstrated that ureido-substituted compounds showed potent anticancer activity by targeting IGF1R and affecting downstream signaling pathways .

- Antimicrobial Activity : Other research indicated that related sulfonamides exhibited antimicrobial properties against various bacterial strains, suggesting a broad spectrum of biological activity beyond anticancer effects .

Toxicological Profile

While exploring the biological activity, it is crucial to assess the safety profile of such compounds. Initial genotoxicity tests have been conducted on structurally similar compounds, revealing varying degrees of mutagenic potential depending on their specific chemical structure and functional groups . Further studies are needed to evaluate the genotoxicity and overall safety of 4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide.

Q & A

Basic: What are the key synthetic pathways for 4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide?

Methodological Answer:

The synthesis involves multi-step organic reactions:

- Step 1 : Condensation of 5-oxo-1-phenylpyrrolidin-3-amine with a suitable isocyanate or carbodiimide to form the urea linkage.

- Step 2 : Coupling the urea intermediate with 4-(2-aminoethyl)benzenesulfonamide via nucleophilic substitution or amide bond formation.

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (solvent: methanol/water mixture) to isolate the product.

- Characterization : Confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For purity, employ HPLC with a C18 column and UV detection at 254 nm .

Basic: How can researchers optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Utilize statistical design of experiments (DoE) to minimize trial-and-error approaches:

- Factors : Vary temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Hünig’s base), and reaction time.

- Response Variables : Yield, purity (by HPLC), and reaction completion (TLC monitoring).

- Analysis : Apply Plackett-Burman or Box-Behnken designs to identify critical factors. Use ANOVA to validate significance. For example, higher yields are often achieved in polar aprotic solvents at 60–80°C .

Advanced: What computational methods predict the compound’s reactivity and binding affinity?

Methodological Answer:

Quantum chemical calculations and molecular docking are pivotal:

- Reactivity : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density, frontier molecular orbitals (HOMO-LUMO gaps), and urea/pyrrolidinone moiety interactions.

- Binding Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., carbonic anhydrase isoforms). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

Address discrepancies through multi-technique validation :

- NMR vs. X-ray : If NMR suggests conformational flexibility (e.g., rotamers), compare with X-ray-derived torsion angles. Use dynamic NMR (variable-temperature or EXSY experiments) to assess exchange rates.

- Crystallography : Refine crystal structures with SHELXL, ensuring R-factors < 5%. Cross-validate with solid-state IR to detect hydrogen bonding patterns.

- Case Study : For benzenesulfonamide derivatives, tautomerism in the pyrrolidinone ring may explain spectral mismatches; employ -NMR to probe nitrogen environments .

Advanced: What strategies mitigate batch-to-batch variability in biological activity assays?

Methodological Answer:

Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs) : Define purity (>98%), particle size (via DLS), and solubility (in PBS/DMSO).

- Process Controls : Standardize solvent evaporation rates (rotary evaporator) and lyophilization protocols.

- Bioassay Design : Include internal controls (e.g., acetazolamide for carbonic anhydrase inhibition) and use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Statistical analysis (e.g., Grubbs’ test) identifies outlier batches .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

A multi-modal approach ensures comprehensive analysis:

- Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile) for purity.

- Spectroscopy : FT-IR to confirm urea C=O stretches (~1640 cm) and sulfonamide S=O (~1350 cm).

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion detection.

- Thermal Analysis : DSC to determine melting points and polymorphic transitions .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

Follow a systematic SAR workflow :

- Scaffold Modification : Synthesize analogs with varied substituents on the phenyl (e.g., electron-withdrawing groups) or sulfonamide moieties.

- Data Collection : Measure IC values against target enzymes (e.g., carbonic anhydrase IX) and logP for lipophilicity.

- Computational Modeling : Generate 3D-QSAR models (CoMFA/CoMSIA) to correlate structural features with activity. Validate with leave-one-out cross-validation (q > 0.5) .

Advanced: What methodologies address low solubility in aqueous buffers?

Methodological Answer:

Employ formulation optimization :

- Co-Solvents : Use DMSO/PEG 400 mixtures (<10% v/v) to enhance solubility without denaturing proteins.

- Nanoparticle Formulation : Prepare liposomal or PLGA nanoparticles via solvent evaporation. Characterize size (Zetasizer) and encapsulation efficiency (UV-Vis).

- Prodrug Design : Introduce phosphate or glycoside groups to the sulfonamide for transient hydrophilization .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Adhere to ACS guidelines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and weighing.

- Waste Disposal : Collect organic waste in halogen-resistant containers.

- Toxicity Screening : Perform Ames test (bacterial reverse mutation) and acute toxicity in zebrafish embryos .

Advanced: How to integrate machine learning for high-throughput screening (HTS)?

Methodological Answer:

Leverage AI-driven pipelines :

- Data Curation : Compile datasets from PubChem or ChEMBL, including IC, logP, and topological polar surface area (TPSA).

- Model Training : Use Random Forest or Graph Neural Networks (GNNs) to predict activity. Validate with 5-fold cross-validation.

- Virtual Screening : Dock the compound against ZINC20 libraries to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.